Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride, 4-methoxyphenylamine, and ethyl acetoacetate. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Uniqueness
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and methoxyphenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that includes:
- A pyrrolo ring fused with a pyrimidine ring .
- An ethyl ester group and a 4-fluorobenzoyl moiety .
- A 3-(4-methoxyphenyl) substitution , which is crucial for its biological reactivity.
Synthesis
The synthesis of this compound typically involves a one-pot, three-component reaction. This method allows for the rapid generation of various derivatives by altering the starting materials. The general synthetic route includes:
- Formation of the pyrrolo[1,2-c]pyrimidine framework.
- Introduction of the 4-fluorobenzoyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Biological Activity
The biological activities associated with this compound include:
- Anticancer Properties : Compounds in the pyrrolo[1,2-c]pyrimidine class have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar anticancer effects, warranting further investigation into its mechanism of action and efficacy against specific cancer types .
- Enzyme Inhibition : Similar derivatives have shown potential as enzyme inhibitors, which could be leveraged in drug design to target specific pathways involved in disease progression .
Comparative Biological Activity Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Fluorobenzoyl substitution | Anticancer |
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Bromine substitution | Antimicrobial |
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine substitution | Enzyme inhibition |
Case Studies and Research Findings
- Anticancer Activity : A study focused on similar pyrrolo[1,2-c]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The study highlighted the importance of substituent groups in modulating activity and selectivity .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds often interact with key signaling pathways involved in cell cycle regulation and apoptosis. For instance, inhibition of specific kinases was noted as a common mechanism leading to reduced cell viability .
- Safety Profile : Preliminary toxicity assessments indicate that while these compounds exhibit potent biological activity, they also require careful evaluation of their safety profiles to mitigate potential adverse effects during therapeutic use .
Properties
CAS No. |
302912-86-3 |
---|---|
Molecular Formula |
C24H19FN2O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)16-4-8-17(25)9-5-16)27-14-26-20(13-21(19)27)15-6-10-18(30-2)11-7-15/h4-14H,3H2,1-2H3 |
InChI Key |
HDSDVUUXKIPILN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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